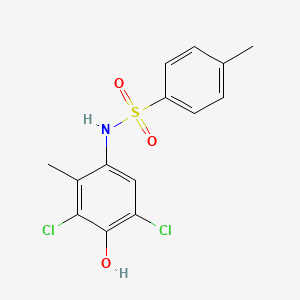

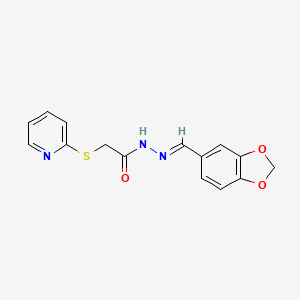

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the amidation of sulfonyl chlorides with nitrogen-containing compounds. For instance, Shen Jun-ju (2004) described the synthesis of N-aryl-o-hydroxybenzenesulfonamide derivatives through sulfochlorination and amidation processes, starting from halogenated phenols and various amines (Shen, 2004).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the interactions and functionality of sulfonamide compounds. Studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and computational methods for structure elucidation. For example, Rodrigues et al. (2015) explored the crystal structures of sulfonamide derivatives, highlighting the importance of hydrogen bonding and molecular interactions in determining the compounds' architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including nucleophilic substitution, and can exhibit unique reactivity due to the presence of the sulfonamide group. The study by Drozdova and Mirskova (2001) on the reaction of N,N-dichloro-4-methylbenzenesulfonamides provides insight into the chemical behavior of sulfonamide compounds under different conditions (Drozdova & Mirskova, 2001).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study by Rodrigues et al. (2015) also sheds light on how specific molecular interactions affect the physical properties of sulfonamide derivatives (Rodrigues et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A new sulfonamide compound, closely related to the one , was synthesized and characterized using spectroscopic tools and computational study. The compound was found to crystallize in the monoclinic crystal system, and its structural and electronic properties were investigated (Murthy et al., 2018).

Anticancer Activity

- Sulfonamide-focused libraries, including compounds structurally related to the one , were evaluated in cell-based antitumor screens. Some of these compounds have shown potential as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).

- New dibenzenesulfonamides were synthesized and shown to induce apoptosis and autophagy in tumor cells. These compounds also inhibited tumor-associated carbonic anhydrase isoenzymes, indicating their potential as anticancer drug candidates (Gul et al., 2018).

Molecular Interactions and Properties

- Studies on N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides revealed insights into their structural features, with investigations into their self-association in solutions (Nikonov et al., 2019).

- The chromogenic detection system, using a similar compound, was developed for the direct enzymatic assay of uric acid in biological fluids, highlighting its application in clinical chemistry (Fossati & Prencipe, 2010).

Pharmaceutical Applications

- Certain benzenesulfonamide derivatives have been synthesized and evaluated for their potential anti-HIV and antifungal activities, demonstrating the pharmaceutical relevance of these compounds (Zareef et al., 2007).

- Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized and analyzed for antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties (Vanparia et al., 2010).

Enzyme Inhibition

- N-substituted sulfonamide carbonic anhydrase inhibitors were studied for their effects on intraocular pressure, highlighting their potential application in ophthalmology (Duffel et al., 1986).

Eigenschaften

IUPAC Name |

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3S/c1-8-3-5-10(6-4-8)21(19,20)17-12-7-11(15)14(18)13(16)9(12)2/h3-7,17-18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUAKVUHRMQMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2C)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)